Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate
Description
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate is a benzoate ester derivative featuring a 4-methylpiperazine moiety and a trifluoromethyl group. Its structural complexity makes it a versatile intermediate in medicinal chemistry, particularly in synthesizing bioactive molecules. For example, it has been used in Sonogashira coupling reactions to generate compounds like 5q, a benzamide derivative with 81% yield and 99.1% purity, indicating its reliability in multi-step syntheses .
Properties
IUPAC Name |
methyl 3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-19-3-5-20(6-4-19)10-11-7-12(14(21)22-2)9-13(8-11)15(16,17)18/h7-9H,3-6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUNPCFXEHQGDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)C(F)(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate typically involves the following steps:
Formation of the Piperazine Derivative: The starting material, 4-methylpiperazine, is reacted with a suitable alkylating agent to introduce the methyl group.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via radical trifluoromethylation, a process that involves the generation of carbon-centered radicals and their subsequent reaction with trifluoromethylating agents.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The piperazine ring can be oxidized under specific conditions to form N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, particularly under the influence of strong bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate is primarily studied for its potential therapeutic applications. The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development.
Antidepressant Activity : Research has indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The incorporation of trifluoromethyl groups enhances the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and interact with neurotransmitter systems .
Anticancer Properties : Preliminary studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism may involve modulation of signaling pathways associated with cell proliferation and survival .
Agrochemical Applications
The compound's unique chemical properties make it suitable for use in agrochemicals. Piperazine derivatives are often investigated for their effectiveness as herbicides or insecticides due to their ability to disrupt biological processes in pests while being less harmful to non-target organisms .
Research Reagent
Due to its specific structural characteristics, this compound serves as a valuable reagent in chemical synthesis and biological assays. It can be utilized in the development of new compounds or as a standard reference material in analytical chemistry.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Piperazine Moieties
(a) 3-(4-Methylpiperazin-1-yl)benzoic acid
- Structure : Replaces the ester group with a carboxylic acid and lacks the trifluoromethyl substituent.
- Properties : Melting point 187–190°C, CAS RN 215309-01-6 .
- Application : Used as a building block in drug discovery, highlighting how ester-to-acid modifications alter reactivity and solubility.
(b) Methyl 5-fluoro-2-(4-methyl-1-piperazinyl)benzoate
- Structure : Features a fluorine atom instead of the trifluoromethyl group.
- Safety : GHS-compliant safety data available, emphasizing substituent-dependent toxicity profiles .
- Comparison : The trifluoromethyl group in the target compound likely increases steric bulk and electron-withdrawing effects compared to fluorine, impacting binding affinity.
(c) (3-Methylpiperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Trifluoromethyl-Containing Analogues
(a) Pesticide Derivatives (e.g., Triflusulfuron methyl ester)
- Structure : Contains a sulfonylurea group and trifluoromethyl substituent.
- Application : Used as herbicides, contrasting with the target compound’s role in pharmaceuticals .
- Key Difference : The sulfonylurea moiety directs agrochemical activity, whereas the piperazine in the target compound suggests CNS or kinase-targeting applications.
(b) Methyl 2-amino-5-(trifluoromethyl)benzoate
Data Tables
Table 1: Physical and Structural Properties
Biological Activity
Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate, also known by its CAS number 694499-26-8, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18F3N3
- Molecular Weight : 273.30 g/mol
- CAS Number : 694499-26-8
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, related piperazine derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds ranged from 15.625 µM to 125 µM, demonstrating their potential as antibacterial agents .
The mechanism of action for this compound is thought to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. Once inside the cells, it interacts with specific molecular targets, modulating their activity and leading to bactericidal effects .
Case Studies
-
Study on Antibacterial Efficacy
- Objective : To evaluate the antibacterial activity of this compound.
- Methodology : Various bacterial strains were exposed to different concentrations of the compound.
- Results : The compound exhibited significant antibacterial activity with an average MIC of approximately 62.5 µM against MRSA strains .
-
Biofilm Inhibition Assay
- Objective : To assess the ability of the compound to inhibit biofilm formation.
- Methodology : Biofilm assays were conducted using MRSA and Staphylococcus epidermidis.
- Results : The compound demonstrated moderate-to-good antibiofilm activity, with a minimum biofilm inhibitory concentration (MBIC) ranging from 62.216 µg/mL to 124.432 µg/mL .
Table 1: Biological Activity Summary
| Activity Type | Target Organisms | MIC (µM) | MBIC (µg/mL) |
|---|---|---|---|
| Antibacterial | MRSA | 62.5 | 62.216 - 124.432 |
| Enterococcus spp. | 125 | N/A | |
| Biofilm Inhibition | MRSA | N/A | 62.216 - 124.432 |
| Staphylococcus epidermidis | N/A | 31.108 - 62.216 |
Q & A
Q. What are the recommended synthetic routes for Methyl 3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)benzoate, and how can reaction conditions be optimized?
The compound is synthesized via multi-step protocols involving HATU-mediated coupling (e.g., amide bond formation) and microwave-assisted reactions. For example, intermediate formation may require coupling of amines with carboxylic acids using HATU, followed by microwave-heating with reagents like K₂CO₃ to introduce the 4-methylpiperazine moiety . Optimization involves solvent selection (e.g., DMF or acetonitrile), temperature control (60–100°C), and purification via column chromatography (silica gel, gradient elution with EtOAc/hexane). Yield improvements often require stoichiometric adjustments of coupling reagents (1.2–1.5 eq.) .
Q. How can the purity and structural integrity of this compound be validated?
Analytical methods include:
- HPLC : C18 column, mobile phase (e.g., 0.1% TFA in water/acetonitrile), retention time comparison with standards.
- NMR : ¹H/¹³C/¹⁹F NMR to confirm trifluoromethyl (δ ~ -60 ppm in ¹⁹F NMR) and piperazine methyl groups (δ 2.2–2.5 ppm in ¹H NMR) .
- HRMS : To verify molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₀F₃N₂O₂: 353.1478) .
Q. What are the key stability considerations for handling this compound?
The ester group is susceptible to hydrolysis under basic or aqueous conditions. Storage recommendations:
- Anhydrous environment (desiccator, argon atmosphere).
- Temperature: -20°C in sealed, light-resistant vials.
- Avoid prolonged exposure to DMSO or DMF, which may accelerate decomposition .
Advanced Research Questions
Q. How does the 4-methylpiperazine substituent influence biological activity in kinase inhibition studies?
The 4-methylpiperazine group enhances solubility and modulates kinase selectivity. In DDR1/2 inhibition, this moiety improves binding affinity by forming hydrogen bonds with Asp672 (DDR1) and π-cation interactions with Lys544 . SAR studies show that replacing the methyl group with bulkier substituents (e.g., ethyl, isopropyl) reduces potency by ~50%, highlighting the importance of steric compatibility .
Q. What mechanistic insights explain the dual inhibition of DDR1 and DDR2 by derivatives of this compound?
The trifluoromethyl group at the 5-position of the benzoate core enhances hydrophobic interactions with the ATP-binding pocket of DDR1/2. Molecular docking studies reveal that the compound adopts a U-shaped conformation, allowing simultaneous engagement with the hinge region (via hydrogen bonding) and the hydrophobic back pocket . Selectivity over other kinases (e.g., VEGFR2) is attributed to the unique volume of DDR1/2’s active site, which accommodates the methylpiperazine side chain .
Q. How can contradictory data on metabolic stability be resolved?
Discrepancies in microsomal stability (e.g., human vs. rodent liver microsomes) arise from species-specific CYP450 metabolism. Strategies include:
- Isotope labeling : Use of ³H or ¹⁴C tags to track metabolic pathways.
- CYP inhibition assays : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) to identify major metabolic routes.
- Prodrug modification : Ester-to-amide substitution to reduce first-pass hydrolysis .
Q. What in vitro assays are most suitable for evaluating this compound’s pharmacokinetic (PK) profile?
- Plasma Protein Binding (PPB) : Equilibrium dialysis with human plasma to measure unbound fraction (fu).
- Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high permeability).
- CYP Inhibition Screening : Fluorescent-based assays for CYP3A4/2D6 to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
